7-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
7-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound. It is part of the pyrido[3,4-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines. This is followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale organic synthesis techniques, ensuring the purity and yield of the final product through various purification processes .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonic anhydride, secondary amines, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted pyrido[3,4-d]pyrimidine derivatives .
Scientific Research Applications
7-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as receptor tyrosine kinases. It acts as an inhibitor, blocking the activity of these enzymes and thereby affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Uniqueness
7-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific methyl substitution, which can influence its biological activity and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
7-methyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11N3O2/c1-11-3-2-5-6(4-11)9-8(13)10-7(5)12/h2-4H2,1H3,(H2,9,10,12,13) |
InChI Key |
WFHFFBUMLYUHRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)NC(=O)NC2=O |
Origin of Product |
United States |
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